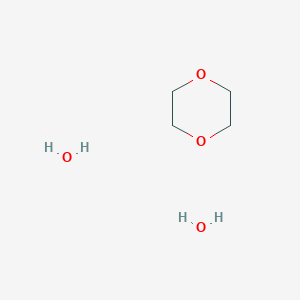

Dioxan Dihydrat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioxan Dihydrat, commonly known as 1,4-Dioxane, is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane because the other dioxane isomers (1,2- and 1,3-) are rarely encountered . Dioxane is used as a solvent for a variety of practical applications as well as in the laboratory, and also as a stabilizer for the transport of chlorinated hydrocarbons in aluminum containers .

Métodos De Preparación

1,4-Dioxane is primarily produced by a closed-loop process involving the dehydration and subsequent ring closure of diethylene glycol. Concentrated sulfuric acid (around 5%) is used as the catalyst for this reaction. alternative catalysts like phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins can also be used . The synthetic route involves the reaction of ethylene glycol with 1,2-dibromoethane, which was first produced by A. V. Lourenço in 1863 .

Análisis De Reacciones Químicas

1,4-Dioxane undergoes several types of chemical reactions:

Oxidation: Similar to other ethers, dioxane readily forms peroxides upon exposure to air. These peroxides are often highly explosive and unstable.

Substitution: Dioxane can participate in substitution reactions, particularly in the presence of strong acids or bases.

Coordination Polymers: Dioxane produces coordination polymers by linking metal centers.

Aplicaciones Científicas De Investigación

1,4-Dioxane has a wide range of applications in scientific research:

Biology: Dioxane is used in the preparation of biological samples and as a solvent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.

Mecanismo De Acción

The mechanism by which 1,4-Dioxane exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . This property makes it an effective medium for various chemical reactions and industrial processes. Additionally, dioxane can form coordination polymers by linking metal centers, which is useful in driving certain chemical equilibria .

Comparación Con Compuestos Similares

1,4-Dioxane is often compared with other ethers and dioxane isomers:

Oxane: A simpler ether with a similar structure but different chemical properties.

Trioxane: A trimer of formaldehyde with different reactivity and applications.

Tetroxane: Another formaldehyde polymer with distinct properties.

Pentoxane: A higher homolog of dioxane with unique characteristics.

1,4-Dioxane is unique due to its stability, miscibility with water, and ability to dissolve a wide range of compounds, making it a versatile solvent in both laboratory and industrial settings .

Propiedades

Número CAS |

60469-77-4 |

|---|---|

Fórmula molecular |

C4H12O4 |

Peso molecular |

124.14 g/mol |

Nombre IUPAC |

1,4-dioxane;dihydrate |

InChI |

InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |

Clave InChI |

ZOXACJMYFMCRJY-UHFFFAOYSA-N |

SMILES canónico |

C1COCCO1.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)

![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)